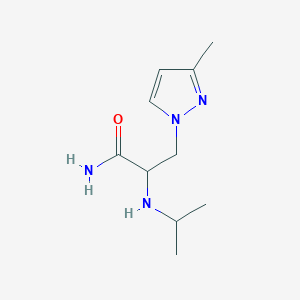

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-7(2)12-9(10(11)15)6-14-5-4-8(3)13-14/h4-5,7,9,12H,6H2,1-3H3,(H2,11,15) |

InChI Key |

YZRXMTFYEFBSAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C(=O)N)NC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

Step 1: Synthesis of the pyrazole intermediate

The 3-methyl-1H-pyrazole ring is constructed or functionalized starting from appropriate pyrazole precursors, such as 3,5-diisopropyl-4-nitropyrazole or methyl-substituted pyrazoles. Nitration and subsequent reduction or substitution reactions are employed to install the desired methyl group and nitrogen heterocycle integrity.Step 2: Formation of the propanamide backbone

The propanamide moiety is introduced by coupling a 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid derivative with an amine source. The amine is typically an isopropylamine or an isopropylamino-containing intermediate.Step 3: Amide bond formation

The key amide bond linking the pyrazole-substituted propanoic acid to the isopropylamino group is formed via coupling reactions using activating agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or other coupling agents like bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride.

Detailed Reaction Conditions

-

- Reagents: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, isopropylamine, coupling agent (e.g., EDCI, DCC, or bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride)

- Base: Triethylamine, 4-dimethylaminopyridine, or pyridine to scavenge acid byproducts and promote amide bond formation

- Solvent: Aprotic solvents such as dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF)

- Temperature: Typically between 0°C and reflux temperature of the solvent (e.g., room temperature to 40°C)

- Time: Several hours to overnight to ensure complete coupling

Hydrolysis and Post-reaction Workup

- Hydrolysis of protecting groups or intermediates may be performed with strong bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents at room temperature to reflux conditions.

- Purification is achieved by classical methods such as crystallization or silica gel column chromatography.

Example Synthetic Scheme (Based on Patent WO2012146318A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a | Coupling of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid with isopropylamine | Coupling agent (e.g., bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride), base (triethylamine), solvent (DCM), 0°C to RT | Formation of amide bond |

| b | Hydrolysis of intermediates or protecting groups | NaOH or KOH, water or ethanol, RT to reflux | Removal of protecting groups if any |

| c | Purification | Crystallization or silica gel chromatography | Isolation of pure product |

Analysis of Preparation Methods

Reaction Efficiency and Yield Optimization

- The choice of coupling agents and bases critically influences the yield and purity of the final compound. Carbodiimide-based agents (EDCI, DCC) are widely used for amide bond formation due to their high efficiency and mild reaction conditions.

- Reaction temperature control (0°C to room temperature) minimizes side reactions such as racemization or over-activation of carboxylic acid groups.

- Solvent polarity affects solubility and reaction kinetics; dichloromethane and DMF are preferred for their ability to dissolve both reactants and coupling agents.

Purification Techniques

- Silica gel column chromatography is the standard method for isolating the compound from reaction mixtures, removing unreacted starting materials, coupling agent byproducts, and side products.

- Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) enhances purity and facilitates structural characterization.

Structural and Chemical Considerations

- The pyrazole ring exhibits resonance stabilization, influencing reactivity during coupling and subsequent modifications.

- The isopropylamino substituent introduces steric bulk and hydrophobic character, which can affect solubility and biological activity.

- The propanamide backbone provides a flexible linker between the pyrazole ring and the amino substituent, important for molecular recognition in biological systems.

Comparative Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Coupling Agent | EDCI, DCC, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride | Efficient amide bond formation |

| Base | Triethylamine, 4-dimethylaminopyridine | Neutralizes acid byproducts |

| Solvent | Dichloromethane, DMF, 1,2-dichloroethane | Good solubility for reactants and reagents |

| Temperature | 0°C to reflux (40°C) | Controls reaction rate and side reactions |

| Reaction Time | 4–24 hours | Ensures complete conversion |

| Purification | Silica gel chromatography, crystallization | Achieves high purity |

| Hydrolysis Conditions | NaOH or KOH in water/ethanol, RT to reflux | Removes protecting groups or intermediates |

Research Findings and Source Diversity

- The synthetic methodology is supported by patent literature (WO2012146318A1), which details coupling strategies, base selection, and purification methods for pyrazole-amide derivatives with similar structures.

- Structural insights from chemical suppliers and research databases emphasize the importance of pyrazole ring substitution patterns and amide linkage for biological activity and synthetic accessibility.

- Optimization of reaction parameters such as solvent choice and temperature is consistent across multiple synthetic protocols for related compounds in medicinal chemistry.

- The preparation methods align with standard organic synthesis practices for heterocyclic amides, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize its properties, 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is compared below with structurally related compounds from published literature.

Heterocyclic Substituent Comparisons

Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) shares a carboxamide backbone but incorporates imidazole and pyrrole rings instead of pyrazole. Key differences:

- Biological Interactions : The trifluoromethylpyridine group in Compound 41 may enhance metabolic stability compared to the 3-methylpyrazole in the target compound.

Table 1: Heterocyclic Substituent Comparison

Functional Group Comparisons

Compounds a–e from Pharmacopeial Forum (e.g., 1-[4-(2-hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol) feature isopropylamino-propanol backbones. Key contrasts:

- Amide vs. Alcohol: The target compound’s amide group increases hydrogen-bonding capacity and metabolic stability compared to the alcohol group in propanol derivatives.

- Physicochemical Properties: Propanol derivatives in exhibit pH 4.5–6.5 (20 mg/mL), suggesting moderate solubility, while amides like the target compound may have lower aqueous solubility due to increased hydrophobicity.

Table 2: Functional Group Impact

| Property | Target Compound | Compound a |

|---|---|---|

| Functional Group | Amide | Alcohol |

| pH (20 mg/mL) | Not reported | 4.5–6.5 |

| Stability | Likely higher (amide bond) | Lower (prone to oxidation) |

Amine Substituent Comparisons

3-(2-Pyridylmethylamino)-1-propanol shares a propanol backbone but substitutes pyridylmethylamine for isopropylamine. Differences include:

Table 3: Amine Group Comparison

| Feature | Target Compound | 3-(2-Pyridylmethylamino)-1-propanol |

|---|---|---|

| Amine Substituent | Isopropylamino | Pyridylmethylamino |

| logP (estimated) | ~1.5 | ~0.8 |

| Toxicity | Not reported | H318 (Eye irritation) |

Biological Activity

2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis and Properties

The synthesis of 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-methyl-1H-pyrazole with isopropylamine under controlled conditions, often using a suitable base as a catalyst in solvents like ethanol or methanol. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |

| InChI | InChI=1S/C10H18N4O/c1-7(2)12-9(10(11)15)6-14-5-4-8(3)13-14/h4-5,7,9,12H,6H2,1-3H3,(H2,11,15) |

| InChI Key | YZRXMTFYEFBSAO-UHFFFAOYSA-N |

Biological Activity

Research indicates that 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide exhibits various biological activities, including:

Antimicrobial Properties:

Studies have shown that pyrazole derivatives can possess antimicrobial activity against a range of pathogens. The specific activity of this compound against bacteria and fungi remains an area for further research .

Anti-inflammatory Effects:

The compound has been investigated for its potential anti-inflammatory properties. The pyrazole ring structure is known to contribute to such effects in similar compounds .

Mechanism of Action:

The mechanism of action is thought to involve modulation of specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in signaling pathways associated with inflammation and infection.

Comparative Analysis

When comparing 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide | Lacks the methyl group on the pyrazole ring | Reduced antimicrobial activity |

| 3-(3-Methyl-1H-pyrazol-1-yl)propanamide | Lacks the isopropylamino group | Limited anti-inflammatory effects |

Q & A

Q. What are the common synthetic routes for 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Bromination/chlorination of pyrazole precursors using reagents like N-bromosuccinimide (NBS) in dichloromethane .

- Introduction of the isopropylamino group via nucleophilic substitution or reductive amination under controlled pH and temperature .

- Coupling reactions to attach the propanoamide moiety, often requiring catalysts like palladium complexes or bases such as triethylamine . Key factors affecting yield include solvent choice (e.g., ethanol vs. methanol), reaction time, and purification methods (e.g., column chromatography or recrystallization) .

Q. How is the molecular structure of 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide characterized?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) spectroscopy to identify proton environments and verify stereochemistry .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography to resolve 3D conformation, particularly for assessing hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What are the primary biological targets or activities associated with pyrazole-containing amino acid derivatives like this compound?

Preliminary studies suggest interactions with:

- Enzymatic targets (e.g., kinases or proteases) due to hydrogen-bonding capabilities of the pyrazole and amide groups .

- Antimicrobial or anti-inflammatory pathways , inferred from structural analogs with documented activity . Standard assays include in vitro binding affinity tests (e.g., SPR or fluorescence polarization) and cell-based viability assays .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during the synthesis of 2-(Isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide, and how can they be mitigated?

- Chirality at the amino group : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can enforce stereochemical control .

- Byproduct formation : Reaction monitoring via TLC or HPLC helps identify undesired intermediates early .

Q. How can researchers resolve contradictions in biological activity data across studies involving pyrazole derivatives?

- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines may explain discrepancies .

- Comparative SAR analysis : Use structural analogs (e.g., 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) to identify critical functional groups influencing activity .

- Meta-analysis of literature data : Cross-reference pharmacological datasets from diverse sources to isolate confounding variables .

Q. What computational strategies enhance reaction pathway design for synthesizing derivatives of this compound?

- Quantum chemical calculations : Tools like Gaussian or ORCA predict transition states and optimize reaction coordinates (e.g., bromination energetics) .

- Molecular docking : Simulate interactions between derivatives and target proteins (e.g., kinase active sites) to prioritize synthesis candidates .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for novel pathways .

Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?

- Lipophilicity : Introducing halogens (e.g., bromine at the pyrazole 4-position) increases logP, enhancing membrane permeability but potentially reducing solubility .

- Hydrogen-bonding capacity : Methyl or ethyl groups on the pyrazole ring alter polar surface area, affecting bioavailability .

- Stability : Electron-withdrawing groups (e.g., nitro) may accelerate degradation under acidic conditions, requiring formulation studies .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) meticulously to ensure reproducibility .

- Advanced Characterization : Pair NMR/MS with dynamic light scattering (DLS) or differential scanning calorimetry (DSC) for polymorph analysis .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community-wide optimization efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.